molecular formula C22H34N4O2 B6482972 N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 922011-78-7

N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B6482972
CAS No.: 922011-78-7
M. Wt: 386.5 g/mol
InChI Key: ITOIXPDMWCEZGR-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a cyclohexyl group, a dimethylamino moiety, and a tetrahydroquinoline core. The tetrahydroquinoline moiety is known for its role in bioactive molecules, while the ethanediamide backbone may facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-25(2)20(17-11-12-19-16(14-17)8-7-13-26(19)3)15-23-21(27)22(28)24-18-9-5-4-6-10-18/h11-12,14,18,20H,4-10,13,15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOIXPDMWCEZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivatives (QODs)

A structurally related compound, N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD), shares the ethanediamide backbone and tetrahydroquinoline group but substitutes the cyclohexyl and dimethylamino groups with a benzodioxol moiety. This QOD derivative has demonstrated inhibitory activity against falcipain, a protease critical for Plasmodium falciparum survival . Key differences in substituents likely influence binding affinity and selectivity:

  • Cyclohexyl vs.
  • Dimethylamino vs. Absence: The dimethylamino group in the target compound could introduce basicity, affecting solubility and interactions with charged protease residues.
Parameter Target Compound QOD (from )
Core Structure Ethanediamide with tetrahydroquinoline Ethanediamide with tetrahydroquinoline
Key Substituents Cyclohexyl, dimethylamino Benzodioxol
Biological Activity Not reported in evidence Falcipain inhibition [IC₅₀ not specified]
Lipophilicity (Predicted) Higher (cyclohexyl group) Moderate (benzodioxol group)

Substituted Acetamide Derivatives

describes 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a), which shares the acetamide functionality but diverges in core structure. Key distinctions include:

  • Synthetic Yield : Compound 4a was synthesized in 90.2% yield via reflux with thiouracil derivatives . Comparable data for the target compound is unavailable, but its complex substituents may require multi-step synthesis, reducing overall yield.
  • Physical Properties: Compound 4a exhibits a melting point of 230–232°C, suggesting high crystallinity due to aromatic stacking . The target compound’s cyclohexyl and dimethylamino groups may lower its melting point, favoring solubility in organic solvents.

Thiourea and Imidazole Derivatives

lists compounds like 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea, which share the dimethylamino-cyclohexyl motif but lack the tetrahydroquinoline-ethanediamide framework. These derivatives often serve as enzyme inhibitors or catalysts, highlighting the role of dimethylamino and cyclohexyl groups in modulating steric and electronic properties .

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